REACTION_CXSMILES
|
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[N:9]12[CH2:16][CH2:15][CH:12]([CH2:13][CH2:14]1)[C:11](=[O:17])[CH2:10]2.O>CS(C)=O>[O:17]1[CH2:2][C:11]21[CH:12]1[CH2:15][CH2:16][N:9]([CH2:14][CH2:13]1)[CH2:10]2 |f:0.1,2.3|
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with chloroform (3×200 ml)
|
Type
|
EXTRACTION
|
Details
|
back-extracted with water (4×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2(C1)CN1CCC2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46.8 mmol | |
AMOUNT: MASS | 6.51 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |